Octahydro-1H-pyrrolo[3,4-b]pyridine (CAS 5654-94-4) is a highly rigid, bicyclic diamine scaffold—specifically a diazabicyclononane—widely utilized in advanced pharmaceutical synthesis and medicinal chemistry. In procurement and material selection, its primary value lies in its fused pyrrolidine-piperidine core, which imparts strict conformational restriction, enhanced lipophilicity, and a distinct basicity profile (predicted pKa ~11.1) compared to standard monocyclic diamines . It is most prominently recognized as the critical C-7 substituent in fourth-generation fluoroquinolones, such as moxifloxacin, where its specific steric bulk is required to overcome bacterial resistance mechanisms [1]. Beyond anti-infectives, its rigid vectoring of basic nitrogen atoms makes it a premium building block for developing CNS-penetrant kinase inhibitors and subtype-selective G-protein-coupled receptor (GPCR) ligands.
Substituting octahydro-1H-pyrrolo[3,4-b]pyridine with generic monocyclic diamines (such as piperazine) or flexible aliphatic diamines fundamentally compromises both application efficacy and synthetic efficiency. In anti-infective drug design, replacing this bulky bicyclic scaffold with a simple piperazine ring results in a molecule that is easily recognized and extruded by bacterial efflux pumps, leading to a rapid loss of efficacy against resistant strains like MRSA [1]. Furthermore, in API manufacturing workflows, symmetric or flexible diamines lack the differential steric hindrance found between the pyrrolidine and piperidine nitrogens of the pyrrolo[3,4-b]pyridine core. This lack of differentiation leads to poor regioselectivity during coupling, resulting in high rates of unwanted di-alkylation and forcing manufacturers to implement costly, yield-reducing protection and deprotection steps [2].
The bulky diazabicyclononane ring of octahydro-1H-pyrrolo[3,4-b]pyridine prevents the resulting API from fitting into the binding pockets of bacterial efflux pumps (e.g., NorA in S. aureus). When incorporated at the C-7 position of fluoroquinolones, this scaffold maintains potent activity against resistant strains, whereas piperazine-substituted analogs are rapidly extruded [1].
| Evidence Dimension | Efflux pump-mediated resistance (MIC fold-change) |
| Target Compound Data | Bicyclic diazabicyclononane derivatives maintain low MICs (often <0.5 µg/mL) against resistant Gram-positive strains. |
| Comparator Or Baseline | Piperazine analogs (e.g., Ciprofloxacin) show rapid MIC escalation (>4-8 µg/mL) due to active efflux. |
| Quantified Difference | 4- to 8-fold lower MIC in efflux-expressing resistant strains for the bicyclic scaffold. |
| Conditions | In vitro susceptibility assays against S. aureus MRSA and NorA overexpressing strains. |
Procuring this specific bicyclic scaffold is essential for developing next-generation anti-infectives that must bypass established bacterial efflux resistance mechanisms.
The fused pyrrolidine-piperidine system increases the overall lipophilicity and basicity of the API compared to monocyclic diamines. This physicochemical shift translates to significantly longer in vivo elimination half-lives and superior tissue penetration, which are critical for modern drug formulations [1].
| Evidence Dimension | In vivo elimination half-life |
| Target Compound Data | ~12-13 hours (Moxifloxacin, utilizing the target diazabicyclononane scaffold). |
| Comparator Or Baseline | ~4 hours (Ciprofloxacin, utilizing the simpler piperazine scaffold). |
| Quantified Difference | Approximately 3x increase in elimination half-life. |
| Conditions | Clinical pharmacokinetic profiling of standard C-7 substituted fluoroquinolones. |
The extended half-life justifies the higher procurement cost of the bicyclic scaffold by enabling highly desirable, patient-compliant once-daily dosing regimens.
The distinct steric environments of the two secondary nitrogens in octahydro-1H-pyrrolo[3,4-b]pyridine allow for highly regioselective functionalization. In contrast, symmetric diamines like piperazine often yield statistical mixtures of mono- and di-alkylated products unless large excesses of reagents or complex protecting groups are used[1].
| Evidence Dimension | Mono-functionalization / coupling yield |
| Target Compound Data | High regioselectivity allowing >85-90% yield of the desired mono-coupled product. |
| Comparator Or Baseline | Symmetric piperazine typically yields statistical mixtures (~50% mono-substituted) without excess reagent. |
| Quantified Difference | >35% improvement in raw coupling yield for mono-functionalization. |
| Conditions | Standard nucleophilic aromatic substitution (SNAr) or cross-coupling conditions in API synthesis. |
High regioselectivity directly reduces downstream purification bottlenecks and lowers the overall cost of goods (COGs) in multi-step commercial manufacturing.
Where this compound is the right choice: As a direct precursor for advanced fluoroquinolones (e.g., moxifloxacin) where overcoming bacterial efflux pump resistance and achieving a long elimination half-life are strict requirements [1].
Where this compound is the right choice: In neuro-oncology and CNS drug design, where the enhanced lipophilicity and rigid vectoring of the bicyclic core are leveraged to improve blood-brain barrier (BBB) crossing compared to flexible diamines [2].
Where this compound is the right choice: In the design of highly subtype-selective receptor ligands, where the rigid diazabicyclononane core is utilized to fix the spatial orientation of pharmacophores, reducing off-target binding that typically occurs with flexible aliphatic chains[2].